![molecular formula C11H14O3S2 B14200972 2,6-Bis[(2-hydroxyethyl)sulfanyl]benzaldehyde CAS No. 918882-56-1](/img/structure/B14200972.png)
2,6-Bis[(2-hydroxyethyl)sulfanyl]benzaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,6-Bis[(2-hydroxyethyl)sulfanyl]benzaldehyde is an organic compound with the molecular formula C11H14O3S2 It is characterized by the presence of two hydroxyethylsulfanyl groups attached to the benzaldehyde core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-Bis[(2-hydroxyethyl)sulfanyl]benzaldehyde typically involves the reaction of 2,6-dichlorobenzaldehyde with 2-mercaptoethanol. The reaction is carried out in the presence of a base, such as sodium hydroxide, to facilitate the substitution of chlorine atoms with hydroxyethylsulfanyl groups. The reaction is usually conducted under reflux conditions to ensure complete conversion.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to achieve high yields and purity. Industrial production may also involve continuous flow processes to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
2,6-Bis[(2-hydroxyethyl)sulfanyl]benzaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The hydroxyethylsulfanyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophilic substitution reactions may involve reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products
Oxidation: 2,6-Bis[(2-hydroxyethyl)sulfanyl]benzoic acid.
Reduction: 2,6-Bis[(2-hydroxyethyl)sulfanyl]benzyl alcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2,6-Bis[(2-hydroxyethyl)sulfanyl]benzaldehyde has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound’s derivatives may exhibit biological activity, making it a candidate for drug discovery and development.
Industry: It can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2,6-Bis[(2-hydroxyethyl)sulfanyl]benzaldehyde depends on its specific application. In general, the compound may interact with biological targets through its functional groups. For example, the aldehyde group can form covalent bonds with nucleophilic sites in proteins or enzymes, potentially inhibiting their activity. The hydroxyethylsulfanyl groups may also participate in redox reactions, affecting cellular processes.
Comparison with Similar Compounds
Similar Compounds
2,6-Dichlorobenzaldehyde: A precursor in the synthesis of 2,6-Bis[(2-hydroxyethyl)sulfanyl]benzaldehyde.
2,6-Bis[(2-hydroxyethyl)sulfanyl]benzoic acid: An oxidation product of the compound.
2,6-Bis[(2-hydroxyethyl)sulfanyl]benzyl alcohol: A reduction product of the compound.
Uniqueness
This compound is unique due to the presence of both hydroxyethylsulfanyl groups and an aldehyde group in the same molecule
Properties
CAS No. |
918882-56-1 |
|---|---|
Molecular Formula |
C11H14O3S2 |
Molecular Weight |
258.4 g/mol |
IUPAC Name |
2,6-bis(2-hydroxyethylsulfanyl)benzaldehyde |
InChI |
InChI=1S/C11H14O3S2/c12-4-6-15-10-2-1-3-11(9(10)8-14)16-7-5-13/h1-3,8,12-13H,4-7H2 |
InChI Key |
RAPPXGDQNWRISS-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C(=C1)SCCO)C=O)SCCO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



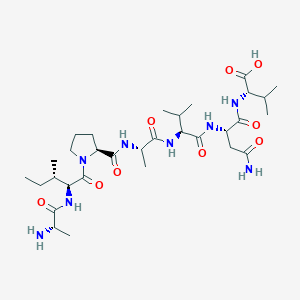
![Sulfamide, [6-(trifluoromethyl)-9H-carbazol-2-yl]-](/img/structure/B14200897.png)
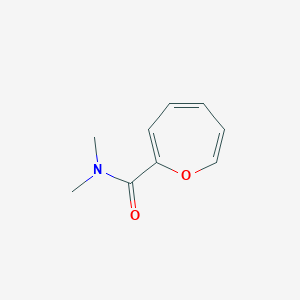
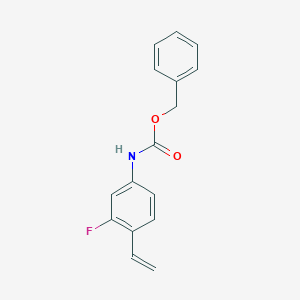
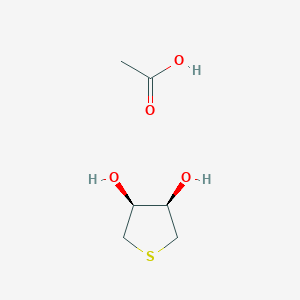
![Benzene, 1-[(S)-(4-methylphenyl)sulfinyl]-2-(3-phenylpropyl)-](/img/structure/B14200912.png)
![6-(3-aminopropyl)-9-(1H-imidazol-1-yl)benzo[h]isoquinolin-1(2H)-one](/img/structure/B14200916.png)
![2-Ethyl-1-phenyl-3-propanoyl-1H-benzo[f]indole-4,9-dione](/img/structure/B14200926.png)
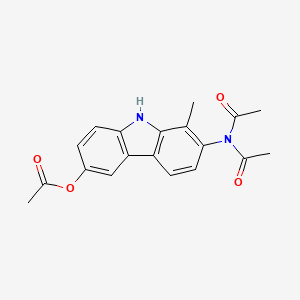
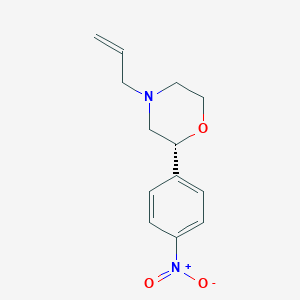
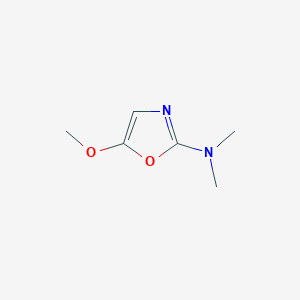

![4-[4-(3-Fluorophenyl)-1,3-thiazol-5-yl]-2-(methylsulfanyl)pyrimidine](/img/structure/B14200968.png)
